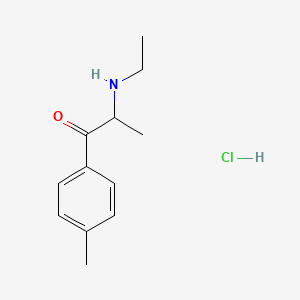

rac-N-乙基-4-甲基卡西酮盐酸盐

描述

4-甲基乙卡西酮(盐酸盐)(免责制剂)是一种合成性卡西酮衍生物。它常被用作法医和毒理学研究中的分析参考标准。 这种化合物是一种兴奋剂,以其存在于被宣传为“合法兴奋剂”的合成毒品中而闻名 .

科学研究应用

4-甲基乙卡西酮(盐酸盐)在科学研究中得到广泛应用,特别是在以下领域:

化学: 作为分析化学中用于识别和定量卡西酮衍生物的参考标准。

生物学: 用于研究合成卡西酮在细胞和分子水平上的生物学效应。

医学: 研究合成卡西酮的药理特性及其潜在的治疗应用。

准备方法

合成路线和反应条件

4-甲基乙卡西酮(盐酸盐)的合成通常涉及在还原胺化条件下用乙胺反应4-甲基丙基苯酮。 该反应通常在还原剂(如氰基硼氢化钠或氢气)存在下进行,同时使用合适的催化剂 .

工业生产方法

4-甲基乙卡西酮(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高纯度和高收率。 最终产品通常以甲醇溶液的形式配制,便于处理和储存 .

化学反应分析

反应类型

4-甲基乙卡西酮(盐酸盐)会经历几种类型的化学反应,包括:

氧化: 该反应会导致相应的酮或羧酸的形成。

还原: 还原反应可以将酮基转化为醇。

取代: 胺基上可能会发生亲核取代反应.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括氢化铝锂或硼氢化钠。

取代: 烷基卤化物或酰氯等试剂用于取代反应.

主要产物

氧化: 4-甲基丙基苯酮或4-甲基苯甲酸。

还原: 4-甲基苯基丙醇。

取代: 取决于所用试剂的不同,会产生各种取代的胺.

作用机制

4-甲基乙卡西酮(盐酸盐)的作用机制涉及它与大脑中的单胺转运蛋白的相互作用。它主要充当多巴胺、去甲肾上腺素和5-羟色胺的释放剂,导致这些神经递质在突触间隙中的浓度升高。 这会导致类似于其他卡西酮和苯丙胺的兴奋剂作用 .

相似化合物的比较

类似化合物

- 4-甲基甲卡西酮(甲基卡西酮)

- 3,4-亚甲二氧基甲卡西酮(甲基酮)

- N-乙基卡西酮

独特性

4-甲基乙卡西酮(盐酸盐)由于其特殊的化学结构而具有独特性,赋予其独特的药理特性。 与其他类似化合物相比,它具有不同的效力和作用持续时间,使其成为法医和毒理学研究中的宝贵参考标准 .

生物活性

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, commonly known as a synthetic cathinone, is a member of a class of drugs often referred to as "bath salts." These compounds have gained attention for their stimulant effects and potential for abuse. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and associated health risks.

Chemical Structure and Classification

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride is structurally related to amphetamines and other stimulants. Its chemical formula is C12H17ClN, indicating the presence of a β-keto group which is characteristic of many cathinones. This structure is crucial for its interaction with neurotransmitter systems in the brain.

Synthetic cathinones like 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride primarily act as monoamine transporter substrates , particularly affecting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The compound exhibits high affinity for DAT, leading to increased levels of dopamine in the synaptic cleft, which correlates with its stimulant effects .

Pharmacodynamics

- Dopamine Release : Similar to methylamphetamine, this compound promotes the release of dopamine and norepinephrine, contributing to its stimulating effects.

- Inhibitory Potency : It shows significant inhibitory potency at DAT and lower potency at SERT, suggesting a profile that may lead to more pronounced stimulant effects compared to traditional amphetamines .

Biological Activity and Effects

The biological activity of 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride has been assessed through various studies focusing on its behavioral and physiological effects.

Behavioral Studies

Research indicates that administration of this compound leads to:

- Increased Locomotor Activity : In animal models, doses ranging from 0.5 to 25 mg/kg resulted in significant increases in locomotor activity, comparable to those produced by cocaine and methamphetamine .

- Euphoria and Stimulation : Users report feelings of euphoria, increased energy, and heightened alertness, typical of stimulant use.

Health Risks

Despite its stimulant properties, the use of synthetic cathinones is associated with severe adverse effects:

- Cardiovascular Issues : Reports indicate elevated heart rate (tachycardia), hypertension, and increased body temperature (hyperthermia) .

- Psychiatric Symptoms : Users may experience anxiety, paranoia, and hallucinations.

- Dependence Potential : Up to 30% of users may develop dependence on these substances .

Case Studies

Several case studies have documented the acute toxicity associated with synthetic cathinones:

- A retrospective analysis highlighted cases where individuals presented with severe agitation, hyperthermia, and cardiovascular instability after consumption .

- Another study reported fatalities linked to high blood concentrations of various synthetic cathinones, including 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Chemical Formula | C12H17ClN |

| Mechanism of Action | DAT selective substrate |

| Behavioral Effects | Increased locomotor activity |

| Common Side Effects | Tachycardia, hypertension, hyperthermia |

| Dependence Potential | ~30% among users |

属性

IUPAC Name |

2-(ethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-9(2)6-8-11;/h5-8,10,13H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTXXFLUWZXGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=C(C=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266688-86-1 | |

| Record name | 1266688-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。